2-(4-Bromobenzyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13H,5-8H2 |
InChI Key |
WHCQUFGJLIZABU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Spectroscopic Characterization Techniques and Advanced Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For 2-(4-Bromobenzyl)morpholine, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods are vital for assigning the specific connectivity and environment of each atom.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. The expected signals for this compound are detailed below. The aromatic protons of the 4-bromophenyl group typically appear as two doublets due to para-substitution, creating a distinct AA'BB' system. The benzylic protons (CH₂) adjacent to the aromatic ring and the morpholine (B109124) ring will appear as a singlet or a multiplet depending on chirality and coupling. The protons on the morpholine ring itself present as complex multiplets due to their diastereotopic nature within the chair conformation. oregonstate.edu
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-2', H-6') | ~7.45 | d | 2H |
| Aromatic (H-3', H-5') | ~7.15 | d | 2H |
| Benzylic (Ar-CH ₂) | ~3.50 | s | 2H |
| Morpholine (O-CH ₂) | ~3.60-3.80 | m | 2H |
| Morpholine (N-CH ₂) | ~2.60-2.80 | m | 2H |
| Morpholine (CH -N) | ~2.80-3.00 | m | 1H |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. sigmaaldrich.com
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the four distinct carbons of the aromatic ring, the benzylic carbon, and the four carbons of the morpholine ring. The carbon atom bonded to the bromine atom (C-4') is notably influenced by the 'heavy atom effect', which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-1') | ~138 |
| Aromatic (C-2', C-6') | ~131 |
| Aromatic (C-3', C-5') | ~132 |
| Aromatic (C-4') | ~121 |
| Benzylic (Ar-C H₂) | ~62 |
| Morpholine (C -2) | ~75 |
| Morpholine (C -3) | ~50 |
| Morpholine (C -5) | ~67 |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. rsc.org
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations. emerypharma.com
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). Key correlations would confirm the connectivity within the morpholine ring (e.g., between protons on C-2 and C-3, and between protons on C-5 and C-6) and would link the benzylic protons to the proton at the C-2 position of the morpholine ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each CH, CH₂, and CH₃ group in the ¹H and ¹³C spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). It is crucial for connecting the molecular fragments. For this compound, an HMBC spectrum would show correlations from the benzylic protons to the C-2 carbon of the morpholine ring and to the quaternary (C-1') and ortho (C-2'/C-6') carbons of the phenyl ring, solidifying the connection between the benzyl (B1604629) group and the morpholine ring. emerypharma.comresearchgate.net
Infrared (IR) and Raman Spectroscopic Investigations for Vibrational Analysis
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. scielo.org.mx
The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine and benzylic methylene (B1212753) groups would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring typically gives a strong band around 1115 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region. scielo.org.mxresearchgate.net
Raman spectroscopy would also show these vibrations, but with different relative intensities. For instance, the symmetric stretching of the para-disubstituted benzene (B151609) ring often gives a strong signal in the Raman spectrum. scielo.org.mx
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch | ~1115 |
| C-N Stretch | 1250-1020 |
Note: These are characteristic frequency ranges and can be influenced by the specific molecular structure. tandfonline.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org For this compound (C₁₁H₁₄BrNO), the molecular weight is 256.14 g/mol .
The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, an M+2 peak of nearly equal intensity to the M⁺ peak would be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Common fragmentation pathways under electron impact (EI) ionization would involve cleavage of the bonds with the most stable resulting fragments. wikipedia.org Key fragmentation could include:
Alpha-cleavage: Cleavage of the C-C bond between the benzyl group and the morpholine ring. This can result in the formation of a stable 4-bromobenzyl cation (m/z 169/171) or a morpholin-2-ylmethyl radical.
Ring Fragmentation: Cleavage within the morpholine ring, often initiated by the nitrogen atom, leading to various smaller charged fragments. miamioh.edu The primary fragment is often the tropylium (B1234903) ion derived from the bromobenzyl moiety.
X-ray Crystallography for Solid-State Structural Determination and Conformation Studies
For this compound, an X-ray crystal structure would be expected to show:
The morpholine ring adopting a stable chair conformation. researchgate.net
The precise orientation (torsion angles) of the 4-bromobenzyl substituent at the C-2 position, defining it as either axial or equatorial.
Detailed measurements of all bond lengths and angles, confirming the connectivity established by NMR.
Information on intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing. iucr.org
Although a specific crystal structure for this compound is not widely published, analysis of related morpholine derivatives provides a strong basis for predicting its solid-state characteristics. nih.govnih.gov
Advanced Spectroscopic Methods for Elucidating Stereochemistry
The determination of the three-dimensional arrangement of atoms in this compound, a chiral molecule, is crucial for understanding its chemical and biological properties. While standard spectroscopic techniques provide information about the connectivity of atoms, advanced methods are required to elucidate the absolute and relative stereochemistry. These techniques include Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, such as the Nuclear Overhauser Effect (NOE).
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is particularly powerful for determining the absolute configuration of small molecules in solution. wikipedia.orgnih.gov The VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer. wikipedia.org
For this compound, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The experimental spectrum can be compared with theoretical spectra generated through ab initio quantum mechanical calculations, such as those based on Density Functional Theory (DFT). nih.gov By comparing the experimental and calculated spectra, the absolute configuration (R or S) of the chiral center at the C2 position of the morpholine ring can be unequivocally assigned. The intensities of VCD signals are typically very small, on the order of 10⁻⁴ to 10⁻⁵ absorption units, requiring sensitive instrumentation. bruker.com
Hypothetical VCD Data for (R)-2-(4-Bromobenzyl)morpholine
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |
|---|---|---|
| 2950 | +2.5 | C-H stretch (chiral center) |
| 2880 | -1.8 | CH₂ stretch (morpholine ring) |
| 1450 | +3.2 | CH₂ bend (benzyl group) |
| 1100 | -4.5 | C-O-C stretch (morpholine ring) |
Electronic Circular Dichroism (ECD)
ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. faccts.deencyclopedia.pub It is particularly useful for chiral molecules containing chromophores, which are parts of the molecule that absorb light. ull.es In this compound, the bromophenyl group acts as a chromophore.
Similar to VCD, the ECD spectrum provides information about the absolute configuration of the molecule. ull.esresearchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophore relative to the chiral center. ull.es Quantum chemical calculations are also employed to predict the ECD spectra for each enantiomer, and comparison with the experimental spectrum allows for the assignment of the absolute configuration. researchgate.net The sensitivity of ECD to even minor conformational changes makes it a powerful tool, though this also means that the solvent and molecular rigidity can significantly impact the results. faccts.de
Hypothetical ECD Data for (S)-2-(4-Bromobenzyl)morpholine
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|
| 220 | +15.0 | π → π |
| 270 | -5.2 | n → π |
Advanced NMR Spectroscopy: Nuclear Overhauser Effect (NOE)
While VCD and ECD are excellent for determining absolute configuration, Nuclear Magnetic Resonance (NMR) techniques, specifically Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining the relative stereochemistry and conformation of molecules in solution. researchgate.networdpress.com The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. libretexts.org The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances up to about 5 Å. wordpress.comlibretexts.org
In this compound, NOE experiments can establish the spatial proximity of protons. For instance, irradiating the proton at the C2 position and observing an NOE enhancement on specific protons of the benzyl group or the morpholine ring would confirm their relative orientation. This is particularly useful for determining the preferred conformation of the benzyl group relative to the morpholine ring (e.g., axial vs. equatorial). Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide a comprehensive map of all through-space proton-proton interactions within the molecule. libretexts.org
Hypothetical NOE Correlations for this compound
| Irradiated Proton(s) | Observed NOE Enhancement on Proton(s) | Inferred Spatial Proximity |
|---|---|---|
| H-2 (morpholine) | H-α (benzyl) | Indicates a specific rotamer of the benzyl group. |
| H-2 (morpholine) | H-6eq (morpholine) | Confirms the equatorial orientation of the benzyl group. |
| H-α (benzyl) | Aromatic protons (ortho) | Provides information on the conformation around the C2-Cα bond. |
The combination of these advanced spectroscopic methods provides a powerful and comprehensive approach to the complete stereochemical elucidation of chiral molecules like this compound. VCD and ECD are the primary tools for determining the absolute configuration, while advanced NMR techniques like NOE spectroscopy are essential for defining the relative stereochemistry and conformational preferences in solution.
Computational Chemistry and Theoretical Investigations of 2 4 Bromobenzyl Morpholine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical investigation would involve optimizing the molecular geometry of 2-(4-Bromobenzyl)morpholine to find its most stable three-dimensional structure. This optimized geometry is the foundation for all further electronic property calculations. Studies on analogous compounds often use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability. A large gap suggests high stability, whereas a small gap implies the molecule is more reactive. For other morpholine (B109124) derivatives, HOMO-LUMO analysis has been used to understand their reactivity and potential as inhibitors in biological systems. rsc.org For this compound, one would expect the HOMO to be located primarily on the electron-rich morpholine ring and the bromine atom, while the LUMO would likely be distributed across the bromobenzyl moiety.
Table 1: Hypothetical Molecular Orbital Data for this compound No published data is available. The table below is a template for how such data would be presented.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | N/A |
| LUMO Energy | N/A |
| HOMO-LUMO Gap (ΔE) | N/A |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectroscopic data, the vibrational modes corresponding to specific functional groups can be assigned, confirming the molecule's structure. For instance, characteristic vibrational modes for the C-Br stretch, morpholine C-O-C stretch, and aromatic C-H bends would be identified for this compound.
Table 2: Hypothetical Vibrational Frequency Correlation for this compound No published data is available. This table illustrates how theoretical and experimental vibrational data would be correlated.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | N/A | N/A | Phenyl Ring |
| Aliphatic C-H Stretch | N/A | N/A | Morpholine/Benzyl (B1604629) CH₂ |
| C-O-C Stretch | N/A | N/A | Morpholine Ring |
| C-Br Stretch | N/A | N/A | Bromophenyl Group |
An Electrostatic Potential Surface (MEP or EPS) map illustrates the charge distribution on a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions show positive potential (electrophilic sites). For this compound, the oxygen and nitrogen atoms of the morpholine ring would be expected to show negative potential, making them likely sites for hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its different possible conformations and their relative stabilities. This is crucial for understanding how the molecule might bind to a biological target, as its shape can adapt to fit into a binding pocket. Such simulations have been effectively used for other morpholine-containing enzyme inhibitors. researchgate.netrsc.org
Mechanistic Insights from Theoretical Reaction Pathway Studies
Theoretical chemistry can be used to map out the energy changes that occur during a chemical reaction, providing insights into the reaction mechanism. By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility and kinetics of a reaction. For this compound, this could involve studying substitution reactions at the bromine atom or reactions involving the morpholine nitrogen.
Quantum Chemical Characterization of Intermolecular Interactions
Quantum chemical methods are used to analyze the non-covalent interactions that govern how molecules interact with each other in the solid state or in solution. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can identify and quantify interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.netacs.orgresearchgate.net In a crystal structure of this compound, one would anticipate a variety of intermolecular contacts, including C-H···O, C-H···π, and potentially Br···N or Br···O interactions, which would dictate the crystal packing. nih.govuzh.chacs.org
Reactivity and Chemical Transformations of 2 4 Bromobenzyl Morpholine
Functional Group Interconversions Involving the Bromine Atom
The bromine atom attached to the benzyl (B1604629) group is a key site for molecular diversification. Its reactivity is typical of an aryl bromide, enabling a variety of transformations that form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the bromophenyl moiety of 2-(4-bromobenzyl)morpholine is an excellent substrate for these transformations. nih.gov These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net The specific outcome of the reaction is determined by the nature of the coupling partner.
Commonly employed palladium catalysts include Pd(PPh₃)₄ and Pd(OAc)₂. acs.org The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivity. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at specific positions in dihalogenated N-heteroarenes. researchgate.net
Below is a table summarizing various palladium-catalyzed cross-coupling reactions involving aryl bromides, which are analogous to the transformations possible with this compound.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | Alkenylarene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Arylalkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOᵗBu | Toluene | N-Aryl amine |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | Aryl-substituted compound |
Nucleophilic Aromatic Substitution (SNAr) on the Bromobenzyl Moiety
While palladium-catalyzed reactions are prevalent, the bromine atom on the bromobenzyl group can also undergo nucleophilic aromatic substitution (SNAr), although this is generally less common for aryl bromides unless the ring is activated by electron-withdrawing groups. smolecule.com In the context of related bromophenyl compounds, SNAr reactions have been observed, particularly with strong nucleophiles and under forcing conditions such as high temperatures. For example, nucleophiles like amines or thiols can displace the bromine atom, often facilitated by a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). smolecule.com
Transformations of the Morpholine (B109124) Ring System
The morpholine ring in this compound contains a secondary amine, which is a versatile functional group for further chemical modifications.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the morpholine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. nih.govresearchgate.net
N-Alkylation involves the reaction of the morpholine nitrogen with an alkyl halide or another electrophilic alkylating agent. researchgate.net These reactions are typically carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine. The reaction of aniline (B41778) with benzyl alcohol derivatives, for instance, has been shown to yield the corresponding N-alkylated products in good yields. nih.gov
N-Acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net These reactions are usually performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct.
The following table provides examples of N-alkylation and N-acylation reactions on morpholine derivatives.
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Base | Solvent | Product |
| N-Alkylation | Methyl iodide | K₂CO₃ | DMF | N-Methyl-2-(4-bromobenzyl)morpholine |
| N-Alkylation | Benzyl bromide | Et₃N | Acetonitrile | N-Benzyl-2-(4-bromobenzyl)morpholine |
| N-Acylation | Acetyl chloride | Pyridine | CH₂Cl₂ | N-Acetyl-2-(4-bromobenzyl)morpholine |
| N-Acylation | Benzoyl chloride | Et₃N | CH₂Cl₂ | N-Benzoyl-2-(4-bromobenzyl)morpholine |
Ring-Opening and Ring-Expansion Reactions
The morpholine ring is generally stable; however, under specific conditions, it can undergo ring-opening or ring-expansion reactions. nih.gov Ring-opening of morpholine derivatives can be achieved through oxidative cleavage of the C-C bond using visible light as an energy source and O₂ as the final oxidant. google.com This method avoids the need for transition metals and harsh reaction conditions. google.com Reactions involving certain metal catalysts can also lead to the ring-opening of morpholine-2,5-dione (B184730) derivatives. rsc.org
2 4 Bromobenzyl Morpholine As a Synthetic Intermediate and Scaffold
Design and Synthesis of Novel Derivatized Compounds Utilizing the 2-(4-Bromobenzyl)morpholine Scaffold
The this compound core is a foundational structure for the development of new chemical entities. Its two key features—the secondary amine of the morpholine (B109124) ring (which can be derivatized) and the chemically reactive bromophenyl group—allow for systematic structural modifications. The bromine atom, in particular, is a linchpin for introducing molecular diversity through various cross-coupling reactions.
A common strategy in medicinal chemistry involves the coupling of multiple heterocyclic systems to create hybrid molecules. The this compound scaffold is well-suited for this approach. The bromo-handle can be readily functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) to attach other heterocyclic rings. For instance, various nitrogen-containing heterocycles such as pyrimidines, triazoles, oxadiazoles, and benzimidazoles can be linked to the phenyl ring, generating novel and structurally diverse compounds. mdpi.comnih.govresearchgate.netrsc.org
One documented synthetic pathway involves the reaction of a morpholine-containing starting material with other heterocyclic precursors. For example, the synthesis of novel pyrimidine-morpholine hybrids has been achieved, where the morpholine moiety is attached to a pyrimidine (B1678525) core. nih.gov While not starting directly from this compound, these syntheses demonstrate the chemical compatibility and desirability of combining these two rings. A hypothetical, yet chemically sound, approach would involve a Suzuki coupling between this compound (after conversion to its corresponding boronic acid or ester) and a halogenated pyrimidine.
Similarly, the synthesis of complex benzimidazolium salts has been reported where a morpholinomethyl group is attached at the C2 position of a benzimidazole (B57391) ring, and a bromophenyl-containing moiety is introduced elsewhere in the molecule. mdpi.com These examples underscore the principle of using the bromobenzyl group as a versatile anchor point for appending additional heterocyclic structures.
Table 1: Exemplar Strategies for Heterocycle Introduction
| Starting Scaffold Component | Coupling Partner (Example) | Reaction Type (Example) | Resulting Hybrid Structure (General) |
| 4-Bromobenzyl group | Pyrimidine boronic acid | Suzuki Coupling | 2-((4-Pyrimidinyl)benzyl)morpholine |
| 4-Bromobenzyl group | 1,2,4-Triazole | Buchwald-Hartwig Amination | 2-((4-(1,2,4-Triazol-1-yl)benzyl)morpholine |
| 4-Bromobenzyl group | Terminal Alkyne-Heterocycle | Sonogashira Coupling | 2-((4-(Heterocyclyl-ethynyl)benzyl)morpholine |
| Morpholine Nitrogen | 2-Chlorobenzimidazole | Nucleophilic Substitution | 2-(4-Bromobenzyl)-4-(benzimidazol-2-yl)morpholine |
Spirocycles, which contain two rings sharing a single common atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. nih.gov The this compound scaffold can be envisioned as a precursor for the synthesis of spirocyclic systems. Methodologies for creating spiro-heterocycles often involve intramolecular cyclization reactions or multi-component reactions where a linear precursor is folded into a spiro-architecture. nih.govmdpi.com
For example, a synthetic route could be designed where the morpholine ring and the benzyl (B1604629) group are both functionalized with reactive groups that can participate in a cyclization reaction to form a new ring spiro-fused at a position on the morpholine or benzyl moiety. One such strategy could involve the elaboration of the carbon alpha to the morpholine nitrogen, followed by a ring-closing reaction that incorporates the benzyl portion, although specific examples starting directly from this compound are not prominently documented in the provided literature. A more general approach involves reacting a cyclic ketone with an amino alcohol to form a spiro-oxazolidine (B91167) derivative, a reaction class that could be adapted for morpholine-containing structures. dsau.dp.ua
Role in Building Block Chemistry for Complex Molecular Architectures
In the field of chemical synthesis, a "building block" is a molecule with reactive functional groups that serves as a unit for the modular construction of more complex compounds. wikipedia.orgfluorochem.co.uk this compound is an archetypal building block. smolecule.com The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties, while the bromobenzyl unit provides a reactive site for controlled, stepwise assembly of larger molecules. nih.gov
Chemists utilize this building block in multi-step syntheses to construct target molecules that might be evaluated as drug candidates or biological probes. smolecule.com The stability of the morpholine ring under many reaction conditions, combined with the specific reactivity of the aryl bromide, allows for selective chemical modifications, which is a crucial aspect of building block chemistry. wikipedia.org
Strategies for Diversity-Oriented Synthesis Using the Bromobenzyl Handle
Diversity-Oriented Synthesis (DOS) is an approach that aims to generate collections of structurally diverse small molecules from a common starting material, broadly populating chemical space. researchgate.netfrontiersin.orgcam.ac.uk The this compound scaffold is an excellent substrate for DOS strategies, primarily due to the versatility of the bromobenzyl handle.
The bromine atom can be considered a point of "appendage diversity," where a wide variety of different chemical groups can be attached. By employing a range of modern cross-coupling reactions, a single starting material can be transformed into a large library of analogues.
Table 2: Diversity-Oriented Synthesis via the Bromobenzyl Handle
| Reaction Type | Reagent Class | Diversity Introduced |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids/Esters | Varied (hetero)aromatic systems |
| Buchwald-Hartwig Amination | Primary/Secondary Amines, N-Heterocycles | Diverse amine and N-heterocyclic functionalities |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl and subsequently derived groups |
| Heck Coupling | Alkenes | Substituted alkene functionalities |
| Stille Coupling | Organostannanes | Various carbon-based fragments |
| Cyanation | Cyanide sources | Nitrile group, which can be further transformed |
This strategy allows for the rapid exploration of the chemical space around the core morpholine-benzyl scaffold. Each new compound in the resulting library possesses the same core but differs in the substituent at the 4-position of the benzyl ring, enabling a systematic investigation of how this position influences molecular properties. mdpi.com
Application in Fragment-Based Drug Discovery (FBDD) Scaffolding (excluding biological activity)
Fragment-Based Drug Discovery (FBDD) is a hit identification method that begins with screening small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govnih.gov These fragments are then optimized and grown into more potent lead compounds.
The this compound structure is an ideal candidate for use as an FBDD scaffold. whiterose.ac.uk It possesses key features of a useful fragment:
Appropriate Size and Complexity: The molecule itself is larger than a typical fragment, but its constituent parts—the morpholine and the bromobenzyl group—are common fragment motifs. nih.gov
Defined 3D Structure: The morpholine ring exists in a defined chair conformation, providing specific vectors for interaction.
Synthetic Tractability: Crucially, the bromine atom serves as a "growth vector." nih.gov Once the core scaffold is identified as binding to a target protein, synthetic chemists can use the bromine's reactivity to elaborate the structure, adding new functionalities in a controlled, directional manner to improve binding affinity. This process of fragment evolution is central to the FBDD approach. nih.gov
In this context, this compound is not just a single molecule but represents a scaffold that provides a validated starting point and a clear synthetic path for optimization.
Future Research Directions and Emerging Methodologies
Development of Asymmetric Synthesis Approaches for Chiral Analogs
The creation of single-enantiomer chiral drugs is a cornerstone of modern medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. While 2-(4-Bromobenzyl)morpholine itself is not chiral, the introduction of a substituent at the 2-position of the morpholine (B109124) ring would create a stereocenter. The development of asymmetric methods to control this stereochemistry is a significant and active area of research.
A highly effective strategy for synthesizing 2-substituted chiral morpholines is through the asymmetric hydrogenation of dehydromorpholine precursors. rsc.orgresearchgate.netrsc.orgnih.gov Research has demonstrated the use of bisphosphine-rhodium catalysts with large bite angles to achieve excellent enantioselectivities, often up to 99% enantiomeric excess (ee), and quantitative yields. rsc.orgresearchgate.netrsc.orgnih.gov This "after cyclization" approach is powerful due to its high efficiency and atom economy. rsc.orgnih.gov The challenge in the asymmetric hydrogenation of 2-substituted dehydromorpholines lies in the congested and electron-rich nature of the substrate, which can lead to low reactivity. rsc.org However, the success with various substrates suggests that this method could be adapted for the synthesis of chiral analogs of this compound.
Another approach involves forming the stereocenter before or during the cyclization of the morpholine ring. researchgate.netnih.govresearchgate.net These methods often rely on the use of stoichiometric chiral starting materials or reagents. researchgate.net More advanced catalytic methods are being explored, such as organocatalyzed intramolecular aza-Michael additions and metal-catalyzed allylic substitutions to construct the chiral morpholine core. researchgate.net The synthesis of chiral alkoxymethyl morpholine analogs has also been reported, highlighting the feasibility of creating diverse chiral morpholine scaffolds. nih.govnih.govresearchgate.net
Table 1: Comparison of Asymmetric Synthesis Strategies for 2-Substituted Morpholines
| Strategy | Description | Catalyst/Reagent Example | Advantages | Challenges |
| Asymmetric Hydrogenation | Hydrogenation of a pre-formed dehydromorpholine ring using a chiral catalyst. rsc.orgresearchgate.netrsc.orgnih.gov | Bisphosphine-rhodium complex. rsc.orgresearchgate.netrsc.orgnih.gov | High efficiency, excellent enantioselectivity, atom economy. rsc.orgnih.gov | Substrate reactivity can be low due to steric hindrance and electronic effects. rsc.org |
| Stereocenter Formation Before Cyclization | A chiral center is introduced in an acyclic precursor which is then cyclized to form the morpholine ring. researchgate.netnih.govresearchgate.net | Stoichiometric chiral auxiliaries or catalysts. researchgate.net | Well-established and predictable stereochemical outcomes. | Often requires stoichiometric amounts of chiral material, leading to lower atom economy. researchgate.net |
| Stereocenter Formation During Cyclization | The chiral center is created concurrently with the formation of the morpholine ring. researchgate.netnih.govresearchgate.net | Organocatalysts for aza-Michael additions, metal catalysts for allylic substitutions. researchgate.net | Can be highly efficient and convergent. | May require careful optimization of reaction conditions to control stereoselectivity. |
| Nucleophilic Ring-Opening of Chiral Aziridines | Opening of a chiral activated aziridine (B145994) with a suitable nucleophile to form a precursor that is then cyclized. acs.org | Lewis acids and quaternary ammonium (B1175870) salts. acs.org | Provides access to β-amino ethers with high enantio- and diastereospecificity. acs.org | May involve multiple synthetic steps. |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemicals, offering significant advantages over traditional batch processing. sci-hub.sersc.org These benefits include enhanced safety, improved reaction control, higher yields, and simplified scalability. For a compound like this compound, flow chemistry presents an opportunity for more efficient and sustainable manufacturing.
The synthesis of morpholine derivatives has been successfully demonstrated using continuous flow systems. nih.govacs.orgorganic-chemistry.org One notable example is the photocatalytic coupling of aldehydes with silicon amine protocol (SLAP) reagents, which enables the scalable synthesis of substituted morpholines under continuous flow conditions. nih.govacs.orgorganic-chemistry.org This method utilizes an inexpensive organic photocatalyst and a Lewis acid additive. nih.govacs.org Multi-step continuous-flow systems have also been developed, allowing for the sequential transformation of starting materials into complex target molecules without the need for isolating intermediates. rsc.orgnih.govmdpi.com This approach mimics nature's polyketide synthases and has been applied to the synthesis of active pharmaceutical ingredients. rsc.org
Table 2: Examples of Flow Chemistry Applications in Morpholine Synthesis
| Method | Key Features | Reactants/Catalysts | Advantages |
| Photocatalytic Coupling | Utilizes photoredox catalysis in a continuous flow reactor. nih.govacs.orgorganic-chemistry.org | Aldehydes, Silicon Amine Protocol (SLAP) reagents, organic photocatalyst (e.g., TPP), Lewis acid. nih.govacs.org | Scalable, uses inexpensive catalysts, applicable to a range of substituted morpholines. nih.govacs.orgorganic-chemistry.org |
| Multi-step Synthesis | Sequential reactions are performed in a series of connected flow reactors without intermediate isolation. rsc.orgnih.govmdpi.com | Varies depending on the target molecule; can involve SNAr reactions followed by hydrogenation. nih.gov | Increased efficiency, reduced waste, improved safety. rsc.org |
| Coupled Synthesis and Purification | A continuous flow reactor is directly linked to a continuous purification system like CPC. nih.gov | 2,4-difluoronitrobenzene, morpholine. nih.gov | Production of highly pure product in a continuous process. nih.gov |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the optimization of reaction conditions. numberanalytics.comnumberanalytics.comnih.govresearchgate.net For this compound, these computational tools can accelerate the discovery of more efficient and novel synthetic pathways.
While the application of ML to predict optimal reaction conditions for complex reactions like Suzuki-Miyaura couplings has shown some limitations, the technology is continually advancing. acs.org For retrosynthesis, AI models are being developed that can break down a target molecule into simpler, commercially available precursors. engineering.org.cnnih.gov These models often employ graph neural networks to represent molecular structures and predict the necessary bond-breaking and bond-forming steps. nih.gov The integration of these AI tools into the research and development pipeline for compounds like this compound could significantly reduce the time and resources required for synthesis optimization.
Exploration of Alternative Reactivity Modes and Catalytic Systems
The development of novel catalytic systems and the exploration of alternative reactivity modes are crucial for expanding the synthetic chemist's toolbox. For the synthesis and functionalization of this compound, several emerging areas hold promise.
Palladium-catalyzed C-N cross-coupling reactions are a well-established and versatile method for forming the key C-N bond in the morpholine ring or for attaching the 4-bromobenzyl group. acs.orgbeilstein-journals.org The continual development of new phosphine (B1218219) ligands and palladium precatalysts is leading to more general and reliable protocols for these transformations. acs.org
Beyond palladium, other transition metals are being explored as catalysts. For instance, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates provide a route to highly substituted, unprotected morpholines. nih.gov Iron-catalyzed N-H insertion reactions using iodonium (B1229267) ylides as carbene precursors offer a mild and efficient method for the functionalization of amines, which could be applied to the morpholine nitrogen. acs.org
Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field. frontiersin.org While the use of morpholine-based organocatalysts in enamine catalysis has been limited due to the electronic properties of the morpholine ring, new designs of β-morpholine amino acids have shown promise in promoting 1,4-addition reactions with high efficiency and stereoselectivity. frontiersin.org Furthermore, the development of novel ionic liquids, such as morpholine-based ionic liquids, as catalysts can offer advantages in terms of recyclability and unique reactivity in the synthesis of heterocyclic compounds. lidsen.com The exploration of these and other novel catalytic systems will undoubtedly lead to new and improved methods for the synthesis of this compound and its analogs.
Table 3: Emerging Catalytic Systems for Morpholine Synthesis and Functionalization
| Catalytic System | Description | Example Application | Advantages |
| Palladium Catalysis | Cross-coupling reactions to form C-N bonds. acs.orgbeilstein-journals.org | Coupling of an aryl halide with morpholine. beilstein-journals.org | High generality, applicable to a wide range of substrates. acs.org |
| Copper Catalysis | Three-component reactions to form highly substituted morpholines. nih.gov | Reaction of an amino alcohol, aldehyde, and diazomalonate. nih.gov | Access to complex morpholine structures in a single step. nih.gov |
| Iron Catalysis | N-H insertion reactions for functionalization of the morpholine nitrogen. acs.org | Reaction of morpholine with an iodonium ylide. acs.org | Mild reaction conditions, use of an inexpensive and abundant metal. acs.org |
| Organocatalysis | Use of chiral organic molecules to catalyze asymmetric reactions. frontiersin.org | 1,4-addition of aldehydes to nitroolefins catalyzed by a β-morpholine amino acid. frontiersin.org | Metal-free, environmentally friendly. frontiersin.org |
| Ionic Liquid Catalysis | Use of morpholine-based ionic liquids as recyclable catalysts. lidsen.com | Synthesis of triazolidinethiones. lidsen.com | Catalyst recyclability, unique reaction media. lidsen.com |
Q & A
Basic Question: What are the common synthetic routes for 2-(4-Bromobenzyl)morpholine, and what factors influence yield and purity?
Answer:
The synthesis of this compound typically involves nucleophilic substitution reactions. A standard approach includes reacting 4-bromobenzyl chloride with morpholine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like dichloromethane or toluene . Key factors affecting yield and purity include:
- Solvent choice : Polar solvents enhance nucleophilicity but may require longer reaction times.
- Base selection : Strong bases (e.g., NaH) improve deprotonation but risk side reactions.
- Temperature : Room temperature minimizes byproducts, while reflux accelerates reactivity.
Purification often involves column chromatography or recrystallization. For analogs like 4-(4-Bromo-3-fluorobenzyl)morpholine, adjusting stoichiometry of the benzyl halide and morpholine (1:1.2 molar ratio) optimizes yield (>75%) .
Advanced Question: How can conflicting crystallographic data be resolved when determining the structure of this compound derivatives?
Answer:
Discrepancies in crystallographic data (e.g., bond lengths, space group assignments) can arise from twinning, disorder, or poor diffraction quality. Methodological strategies include:
- Using SHELXL : Implement restraints for anisotropic displacement parameters and employ the TWIN command for twinned crystals .
- Validation tools : Check for consistency using R-factors, Fo/Fc maps, and the IUCr's checkCIF tool.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-(2-Bromo-4-fluorobenzyl)morpholine) to identify outliers in bond angles or torsional conformations .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core characterization methods include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., morpholine ring protons at δ 2.4–3.8 ppm) and confirms benzyl substitution patterns .
- IR Spectroscopy : Detects C-Br stretches (~600 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 275.03 for C₁₁H₁₃BrNO) .
Advanced Question: What strategies optimize the regioselectivity in nucleophilic substitution reactions during the synthesis of bromobenzyl-morpholine derivatives?
Answer:
Regioselectivity challenges (e.g., competing aryl vs. benzyl substitution) can be addressed by:
- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to activate specific positions .
- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the bromine site selectively .
- Solvent effects : Non-polar solvents (e.g., toluene) favor benzyl substitution over aryl ring reactivity .
Basic Question: How does the bromine substituent in this compound influence its chemical reactivity compared to other halogens?
Answer:
Bromine’s electronegativity (2.96) and polarizability enhance:
- Nucleophilic substitution : Bromine is a better leaving group (-Br) than -Cl or -F, facilitating SN2 reactions .
- Cross-coupling : Enables Suzuki-Miyaura reactions with boronic acids to generate biaryl derivatives .
- Hydrophobic interactions : Bromine’s size enhances binding to aromatic pockets in enzymes (e.g., COX-2) compared to smaller halogens .
Advanced Question: In molecular docking studies, how do the electronic effects of the bromobenzyl group affect binding affinity to target enzymes?
Answer:
The bromobenzyl moiety’s electronic profile impacts binding through:
- Hydrophobic interactions : Bromine’s polarizability enhances van der Waals contacts with non-polar enzyme pockets.
- Halogen bonding : Bromine can form weak X···O/N bonds with catalytic residues (e.g., observed in COX-2 inhibitors) .
- Steric effects : Bulkier bromine atoms may hinder binding compared to fluorine analogs. Computational tools like AutoDock Vina or Schrödinger Suite can model these effects, with validation via isothermal titration calorimetry (ITC) .
Comparative Analysis of Bromobenzyl-Morpholine Derivatives
| Compound | Molecular Formula | Key Features | Biological Relevance |
|---|---|---|---|
| This compound | C₁₁H₁₄BrNO | Baseline structure; bromine at para position | Prototype for SAR studies |
| 4-(2-Bromo-4-fluorobenzyl)morpholine | C₁₁H₁₃BrFNO | Bromine and fluorine at ortho/para positions | Enhanced COX-2 inhibition |
| 4-(4-Bromo-3-fluorobenzyl)morpholine | C₁₁H₁₃BrFNO | Bromine at para, fluorine at meta | Improved solubility and selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
